molecular formula C10H11BrN4 B13873750 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine

1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine

Cat. No.: B13873750
M. Wt: 267.13 g/mol
InChI Key: TXALVMXGGRDUDN-UHFFFAOYSA-N
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Description

1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties. The presence of a bromine atom at the 7th position and an ethylhydrazine group at the 2nd position of the quinoxaline ring makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-bromoquinoxaline with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to enhance the reaction rate and yield. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity and yield .

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize the environmental impact .

Chemical Reactions Analysis

1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylhydrazine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoxaline ring or the bromine atom, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted quinoxalines.

Scientific Research Applications

1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine can be compared with other quinoxaline derivatives, such as:

  • 1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione
  • 4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
  • N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide
  • 3-Mercaptoquinoxalin-2-yl carbamimidothioate

These compounds share a similar quinoxaline core but differ in their substituents and functional groupsThis compound stands out due to its unique combination of a bromine atom and an ethylhydrazine group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

1-(7-bromoquinoxalin-2-yl)-2-ethylhydrazine

InChI

InChI=1S/C10H11BrN4/c1-2-13-15-10-6-12-8-4-3-7(11)5-9(8)14-10/h3-6,13H,2H2,1H3,(H,14,15)

InChI Key

TXALVMXGGRDUDN-UHFFFAOYSA-N

Canonical SMILES

CCNNC1=CN=C2C=CC(=CC2=N1)Br

Origin of Product

United States

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